2-Aminooctanoic acid

Antimicrobial peptides (AMPs) Peptide modification Lipopeptides

2-Aminooctanoic acid (2-AOA), CAS 644-90-6, is a medium-chain α-amino fatty acid (C8H17NO2) with a molecular weight of 159.23 g/mol. It exists as a racemic (DL) mixture and is characterized by a melting point of 260 °C (dec.) and a predicted pKa of 2.55.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 644-90-6
Cat. No. B556792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminooctanoic acid
CAS644-90-6
Synonyms64365-27-1; Ac-Arg-Nh2Salt; SCHEMBL1934309; SCHEMBL14117893; C8H17N5O2; ZINC2560000; 6075AH; Pentanamide,2-(acetylamino)-5-[(aminoiminomethyl)amino]-,(2S)-
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN=C(N)N)C(=O)N
InChIInChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
InChIKeyAKVBCGQVQXPRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminooctanoic Acid (CAS 644-90-6): Procurement-Grade Physicochemical and Biological Profile


2-Aminooctanoic acid (2-AOA), CAS 644-90-6, is a medium-chain α-amino fatty acid (C8H17NO2) with a molecular weight of 159.23 g/mol [1]. It exists as a racemic (DL) mixture and is characterized by a melting point of 260 °C (dec.) and a predicted pKa of 2.55 [2]. 2-AOA is defined as an α-amino fatty acid where caprylic acid (octanoic acid) is substituted at the 2-position with an amino group [3]. This structure confers both hydrophobic (C8 chain) and polar (amino/carboxyl) characteristics, enabling its utility as a bifunctional building block, particularly in the synthesis and terminal modification of bioactive peptides [4].

2-Aminooctanoic Acid Substitution: Why Chain Length and Functional Position Are Critical for Performance


Simple substitution with other amino acids or fatty acid derivatives is not feasible when 2-aminooctanoic acid (2-AOA) is selected for specific applications. While 2-AOA shares a general class with other α-amino fatty acids, its specific eight-carbon chain length and the amino group's position at the C2 (alpha) carbon confer distinct physicochemical and biological properties [1]. Direct evidence shows that altering the chain length (e.g., to C6, C10, or C12) dramatically changes antimicrobial activity . Similarly, the location of the amino group is crucial for enabling direct, linker-free conjugation to both the C- and N-termini of peptides, a capability not shared by analogs where the amino group is further from the carboxyl group [1]. The evidence below quantifies these critical differentiators against its closest structural and functional analogs.

2-Aminooctanoic Acid (644-90-6): A Quantitative Differentiation Guide for Procurement and Research


2-AOA Terminal Conjugation Confers Up to 16-Fold Superior Antimicrobial Potency vs. Unmodified Peptide

Modification of a lactoferricin B-derived antimicrobial peptide with 2-aminooctanoic acid (2-AOA) improved antibacterial activity by up to 16-fold compared to the unmodified parent peptide. Furthermore, C-terminal modification consistently yielded lower MIC values than N-terminal modification across all tested pathogens [1].

Antimicrobial peptides (AMPs) Peptide modification Lipopeptides

C8 Chain Length Provides an Optimal Balance for Antimicrobial Activity vs. Shorter/Longer Analogs

The eight-carbon chain length of 2-aminooctanoic acid (2-AOA) provides an optimal balance between hydrophobicity and solubility, which is critical for its function in modifying antimicrobial peptides (AMPs). This optimal chain length makes it particularly effective compared to both shorter-chain (e.g., C6) and longer-chain (e.g., C10, C12) analogs .

Structure-activity relationship (SAR) Hydrophobicity Antimicrobial peptide design

2-AOA Enables Direct, Linker-Free C- and N-Terminal Conjugation of Peptides

Unlike many fatty acids used for peptide lipidation, 2-aminooctanoic acid (2-AOA) possesses both an amino and a carboxyl group, allowing for direct conjugation to either the C- or N-terminus of a peptide without requiring a separate linker molecule [1]. This bifunctionality is a key structural differentiator from analogs where the amino group is positioned further from the carboxyl group (e.g., omega-amino acids).

Peptide synthesis Bioconjugation Unnatural amino acids

Enzymatic Synthesis Yields >98% Enantiomeric Excess for Specific Research Applications

The (S)-enantiomer of 2-aminooctanoic acid can be produced with high enantiomeric purity (>98% ee) using a transaminase biocatalyst from Chromobacterium violaceum, with a conversion efficiency of 52–80% [1]. This method provides a route to a specific stereoisomer, whereas the standard commercial product is a racemic (DL) mixture.

Biocatalysis Chiral resolution Enantiopure synthesis

Predicted Physicochemical Properties Differentiate 2-AOA from Natural Amino Acids

2-Aminooctanoic acid (2-AOA) exhibits a LogP of approximately 1.98–2.07 and a predicted pKa of 2.55, which are distinct from natural amino acids and even its homologs. For example, the LogP for (S)-2-aminooctanoic acid is reported as -0.5, highlighting the impact of stereochemistry and prediction method [1][2].

Physicochemical properties Lipophilicity Solubility

Validated Applications for 2-Aminooctanoic Acid (644-90-6) in Antimicrobial Research and Peptide Engineering


Synthesis of C-Terminally Modified Antimicrobial Peptides (AMPs) for Enhanced Potency

2-Aminooctanoic acid (2-AOA) is the compound of choice for direct, linker-free C-terminal conjugation to antimicrobial peptides. Evidence shows this specific modification can improve antibacterial activity by up to 16-fold and yields consistently lower MICs compared to N-terminal modification [1]. This application is ideal for researchers developing next-generation AMPs against ESKAPE pathogens and other drug-resistant bacteria [1].

Development of Peptide-Based Therapeutics Requiring Optimized Hydrophobicity

When a specific increase in peptide hydrophobicity is required to enhance membrane interaction without causing precipitation, 2-AOA offers an optimal C8 chain length. This balances solubility and lipophilicity more effectively than longer-chain (e.g., C10, C12) or shorter-chain (e.g., C6) analogs, making it a critical reagent in structure-activity relationship (SAR) studies .

Biocatalytic Synthesis of Enantiopure (S)-2-Aminooctanoic Acid for Chiral Studies

Research groups focused on stereospecific interactions or requiring a defined chiral center can source or synthesize (S)-2-aminooctanoic acid with >98% enantiomeric excess using a validated transaminase biocatalyst [1]. This application scenario is distinct from the procurement of standard racemic DL-2-aminooctanoic acid and is critical for projects where stereochemistry dictates biological outcome [1].

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